molecular formula C25H37NO9 B1664284 Heptanoic acid, 6-hydroxy-6-methyl-, decahydro-3,7-dihydroxy-11-(4-methoxyphenyl)-5,8-epoxy-5H-(1,5)dioxecino(3,2-b)pyrrol-6-yl ester CAS No. 139159-00-5

Heptanoic acid, 6-hydroxy-6-methyl-, decahydro-3,7-dihydroxy-11-(4-methoxyphenyl)-5,8-epoxy-5H-(1,5)dioxecino(3,2-b)pyrrol-6-yl ester

Cat. No. B1664284
M. Wt: 495.6 g/mol
InChI Key: BGZXLXUOXGMJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AB 3217-B is a novel anti-mite substance, isolated from the fermentation broth of a streptomycete strain.

Scientific Research Applications

1. Inhibitory Activity in Medicinal Chemistry

Heptanoic acid derivatives, such as those studied in QSAR analyses of HMGR inhibitors, exhibit potential as cholesterol-lowering agents. They function by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), a key enzyme in the cholesterol synthesis pathway. Structural modifications to the heptanoic acid framework impact the inhibitory activity, with steric and electronic properties of substituents playing crucial roles (Prabhakar, 1992).

2. Applications in Organic Synthesis

Heptanoic acid derivatives are useful intermediates in organic synthesis. They are employed in the synthesis of various biodegradable derivatives from fatty acids. For instance, reactions involving epoxy ring opening in fatty acids yield β-amino alcohols, which have numerous applications in organic chemistry (Singh & Kamboj, 2010).

3. Involvement in Multi-component Chemical Reactions

In multi-component chemical reactions, heptanoic acid esters participate in the formation of complex molecules. For example, the reaction of dihydroxy alkadienoic acids with acetone and p-toluidine leads to the formation of regioisomeric esters with various structural features, showcasing the versatility of heptanoic acid derivatives in synthetic chemistry (Mukovoz et al., 2015).

properties

CAS RN

139159-00-5

Product Name

Heptanoic acid, 6-hydroxy-6-methyl-, decahydro-3,7-dihydroxy-11-(4-methoxyphenyl)-5,8-epoxy-5H-(1,5)dioxecino(3,2-b)pyrrol-6-yl ester

Molecular Formula

C25H37NO9

Molecular Weight

495.6 g/mol

IUPAC Name

[(1R,3S,4S,7R,8R,11R,12S,13R)-4,12-dihydroxy-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecan-13-yl] 6-hydroxy-6-methylheptanoate

InChI

InChI=1S/C25H37NO9/c1-25(2,30)11-5-4-6-18(28)34-23-20(29)17-13-32-21(14-7-9-15(31-3)10-8-14)19-22(16(27)12-26-19)35-24(23)33-17/h7-10,16-17,19-24,26-27,29-30H,4-6,11-13H2,1-3H3/t16-,17+,19+,20-,21+,22+,23+,24-/m0/s1

InChI Key

BGZXLXUOXGMJOF-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(CCCCC(=O)O[C@@H]1[C@H]([C@H]2CO[C@@H]([C@@H]3[C@@H]([C@H](CN3)O)O[C@@H]1O2)C4=CC=C(C=C4)OC)O)O

SMILES

CC(C)(CCCCC(=O)OC1C(C2COC(C3C(C(CN3)O)OC1O2)C4=CC=C(C=C4)OC)O)O

Canonical SMILES

CC(C)(CCCCC(=O)OC1C(C2COC(C3C(C(CN3)O)OC1O2)C4=CC=C(C=C4)OC)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AB 3217-B;  AB-3217-B;  AB3217-B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptanoic acid, 6-hydroxy-6-methyl-, decahydro-3,7-dihydroxy-11-(4-methoxyphenyl)-5,8-epoxy-5H-(1,5)dioxecino(3,2-b)pyrrol-6-yl ester
Reactant of Route 2
Heptanoic acid, 6-hydroxy-6-methyl-, decahydro-3,7-dihydroxy-11-(4-methoxyphenyl)-5,8-epoxy-5H-(1,5)dioxecino(3,2-b)pyrrol-6-yl ester
Reactant of Route 3
Reactant of Route 3
Heptanoic acid, 6-hydroxy-6-methyl-, decahydro-3,7-dihydroxy-11-(4-methoxyphenyl)-5,8-epoxy-5H-(1,5)dioxecino(3,2-b)pyrrol-6-yl ester
Reactant of Route 4
Reactant of Route 4
Heptanoic acid, 6-hydroxy-6-methyl-, decahydro-3,7-dihydroxy-11-(4-methoxyphenyl)-5,8-epoxy-5H-(1,5)dioxecino(3,2-b)pyrrol-6-yl ester
Reactant of Route 5
Heptanoic acid, 6-hydroxy-6-methyl-, decahydro-3,7-dihydroxy-11-(4-methoxyphenyl)-5,8-epoxy-5H-(1,5)dioxecino(3,2-b)pyrrol-6-yl ester
Reactant of Route 6
Reactant of Route 6
Heptanoic acid, 6-hydroxy-6-methyl-, decahydro-3,7-dihydroxy-11-(4-methoxyphenyl)-5,8-epoxy-5H-(1,5)dioxecino(3,2-b)pyrrol-6-yl ester

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